5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
Scientific Research Applications
Biological Activities and Therapeutic Potential
The compound, 5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, falls within the class of 1,2,4-triazole derivatives. These compounds are renowned for their diverse biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The expansive range of biological activities positions these compounds as a promising direction in scientific research, with various chemical modeling possibilities for 1,2,4-triazoles and their derivatives being actively explored (Ohloblina, 2022). Moreover, the potential of these derivatives in green chemistry, energy saving, and sustainability is also a significant area of interest, especially given the ongoing challenges presented by new diseases and the increasing resistance of bacteria and viruses (Ferreira et al., 2013).
Implications in Learning and Memory Disorders
The compound's class is also linked to the study of cognitive enhancement and the potential treatment of learning and memory disorders. Studies involving selective antagonists of serotonin receptors, which share structural similarities with the compound , suggest a functional role in cognition enhancement and the modulation of neurotransmitter levels in the brain. However, further research is necessary to firmly establish the role of these compounds in cognitive processes and their therapeutic potential in related disorders (Russell & Dias, 2002).
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-5-27-17-8-6-16(7-9-17)18(24-11-13(2)10-14(3)12-24)19-20(26)25-21(28-19)22-15(4)23-25/h6-9,13-14,18,26H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKUFBSBDGUBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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